molecular formula C9F10 B1305831 Perfluoro(allylbenzene) CAS No. 67899-41-6

Perfluoro(allylbenzene)

Cat. No.: B1305831
CAS No.: 67899-41-6
M. Wt: 298.08 g/mol
InChI Key: WRHBYJDZKRNITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro(allylbenzene) is a perfluorinated compound characterized by the presence of a benzene ring substituted with an allyl group, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. It is used primarily as a pharmaceutical intermediate and in organic synthesis .

Biochemical Analysis

Biochemical Properties

Perfluoro(allylbenzene) plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interaction between perfluoro(allylbenzene) and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules . Additionally, perfluoro(allylbenzene) can affect the activity of certain transport proteins, altering the transport of other molecules across cellular membranes.

Cellular Effects

Perfluoro(allylbenzene) has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to perfluoro(allylbenzene) can activate oxidative stress pathways, resulting in the upregulation of antioxidant genes . This compound can also interfere with lipid metabolism, leading to alterations in lipid homeostasis within cells . Furthermore, perfluoro(allylbenzene) has been observed to impact cell proliferation and apoptosis, potentially affecting cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of perfluoro(allylbenzene) involves several key interactions at the molecular level. One of the primary mechanisms is the binding of perfluoro(allylbenzene) to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding can result in the formation of reactive intermediates that can further interact with DNA, proteins, and other cellular components, causing changes in gene expression and cellular function . Additionally, perfluoro(allylbenzene) can modulate signaling pathways by interacting with receptors and other signaling molecules, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluoro(allylbenzene) have been observed to change over time. The stability of perfluoro(allylbenzene) under various conditions is a critical factor influencing its long-term effects. Studies have shown that perfluoro(allylbenzene) is relatively stable under recommended storage conditions, but it can degrade in the presence of strong oxidizing agents . Long-term exposure to perfluoro(allylbenzene) in in vitro and in vivo studies has demonstrated persistent effects on cellular function, including sustained oxidative stress and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of perfluoro(allylbenzene) vary with different dosages in animal models. At low doses, perfluoro(allylbenzene) may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of perfluoro(allylbenzene) can cause liver damage, alterations in lipid metabolism, and increased oxidative stress in animal models . These toxic effects highlight the importance of understanding the dosage-dependent effects of perfluoro(allylbenzene) to ensure its safe use in various applications.

Metabolic Pathways

Perfluoro(allylbenzene) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of perfluoro(allylbenzene), leading to the formation of reactive intermediates that can further undergo conjugation reactions . The metabolic pathways of perfluoro(allylbenzene) also involve interactions with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells . Understanding these pathways is crucial for elucidating the biochemical effects of perfluoro(allylbenzene) and its potential impact on cellular function.

Transport and Distribution

The transport and distribution of perfluoro(allylbenzene) within cells and tissues are influenced by its interactions with transport proteins and binding proteins. Perfluoro(allylbenzene) can be transported across cellular membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, the lipophilic nature of perfluoro(allylbenzene) allows it to accumulate in lipid-rich tissues, potentially leading to long-term effects on cellular function . Understanding the transport and distribution mechanisms of perfluoro(allylbenzene) is essential for assessing its biochemical impact.

Subcellular Localization

Perfluoro(allylbenzene) exhibits specific subcellular localization, which can influence its activity and function. Studies have shown that perfluoro(allylbenzene) can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct perfluoro(allylbenzene) to specific cellular compartments . The subcellular localization of perfluoro(allylbenzene) is crucial for understanding its biochemical effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro(allylbenzene) can be synthesized through various methods, including the reaction of allylbenzene with perfluorinating agents. One common method involves the use of elemental fluorine or fluorinating reagents such as cobalt trifluoride (CoF3) under controlled conditions to achieve complete fluorination of the allylbenzene molecule.

Industrial Production Methods: In industrial settings, the production of perfluoro(allylbenzene) typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluoro(allylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into perfluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace fluorine atoms. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Scientific Research Applications

Perfluoro(allylbenzene) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonate (PFOS)
  • Perfluorobutanesulfonic acid (PFBS)

Comparison: Perfluoro(allylbenzene) is unique due to its specific structure, which includes an allyl group attached to a benzene ring, fully substituted with fluorine atoms. This structure imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions compared to other perfluorinated compounds. Additionally, its use as a pharmaceutical intermediate and in organic synthesis sets it apart from other perfluorinated substances that are primarily used in industrial applications .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHBYJDZKRNITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379760
Record name 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67899-41-6
Record name 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pentafluorophenyl)pentafluoro-1-propene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(allylbenzene)
Reactant of Route 2
Perfluoro(allylbenzene)
Reactant of Route 3
Reactant of Route 3
Perfluoro(allylbenzene)
Reactant of Route 4
Reactant of Route 4
Perfluoro(allylbenzene)
Reactant of Route 5
Reactant of Route 5
Perfluoro(allylbenzene)
Reactant of Route 6
Perfluoro(allylbenzene)
Customer
Q & A

Q1: Has perfluoro(allylbenzene) demonstrated any potential for catalytic applications?

A: While not a catalyst itself, research indicates that perfluoro(allylbenzene) can be oxidized by a heteroleptic μ-nitrido diiron complex bearing phthalocyanine and octapropylporphyrazine ligands []. This diiron complex, upon reaction with m-chloroperbenzoic acid, forms reactive high-valent diiron oxo species. These oxo species exhibit strong oxidizing capabilities and can facilitate the oxidation of perfluoro(allylbenzene) []. This finding suggests potential avenues for exploring the use of perfluoro(allylbenzene) in catalytic systems involving similar metal complexes and oxidative transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.